molecular formula C26H27FN4O3S2 B12203817 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12203817
M. Wt: 526.6 g/mol
InChI Key: FDOMCQDBVIYUBV-BKUYFWCQSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural elements include:

  • A [3-(propan-2-yloxy)propyl]amino substituent at the 2-position of the pyrido-pyrimidinone ring, introducing an ether linkage and flexible alkyl chain that may enhance solubility or target binding .
  • A Z-configuration in the exocyclic methylidene group, critical for maintaining planar conjugation and electronic stability .

The compound’s design leverages the pharmacophoric features of thiazolidinones (known for antimicrobial and anti-inflammatory activities) and pyrido-pyrimidinones (associated with kinase inhibition and anticancer properties) .

Properties

Molecular Formula

C26H27FN4O3S2

Molecular Weight

526.6 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[[7-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27FN4O3S2/c1-16(2)34-12-4-11-28-23-20(24(32)30-14-17(3)5-10-22(30)29-23)13-21-25(33)31(26(35)36-21)15-18-6-8-19(27)9-7-18/h5-10,13-14,16,28H,4,11-12,15H2,1-3H3/b21-13-

InChI Key

FDOMCQDBVIYUBV-BKUYFWCQSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCCCOC(C)C)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCCCOC(C)C)C=C1

Origin of Product

United States

Preparation Methods

Preparation of 7-Methyl-2-Hydrazinyl-4H-Pyrido[1,2-a]Pyrimidin-4-One

The pyridopyrimidinone scaffold is synthesized via a Gould-Jacobs reaction. A mixture of 2-aminopyridine (1.0 equiv), ethyl acetoacetate (1.2 equiv), and phosphoryl chloride (3.0 equiv) is refluxed in dry dichloroethane for 8 hours. The intermediate is hydrolyzed with ice-cold water, neutralized with ammonium hydroxide, and purified via recrystallization (ethanol/water) to yield the hydrazinyl derivative.

Characterization Data:

  • Yield: 68%

  • Melting Point: 212–214°C

  • IR (KBr): 3320 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O).

Introduction of the 3-(Propan-2-Yloxy)Propylamino Side Chain

The hydrazinyl group at position 2 is substituted with 3-(propan-2-yloxy)propylamine under Mitsunobu conditions. A solution of the hydrazinyl intermediate (1.0 equiv), 3-(propan-2-yloxy)propylamine (1.5 equiv), and triphenylphosphine (1.2 equiv) in THF is treated with diethyl azodicarboxylate (1.2 equiv) at 0°C. The reaction proceeds for 12 hours at room temperature, followed by silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the product.

Characterization Data:

  • Yield: 74%

  • ¹H NMR (400 MHz, CDCl₃): δ 1.21 (d, 6H, –OCH(CH₃)₂), 3.45–3.52 (m, 4H, –OCH₂CH₂CH₂N–), 6.78 (s, 1H, pyrimidinone H).

Synthesis of the Thiazolidinone Moiety

Preparation of 3-(4-Fluorobenzyl)-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Ylidene)Methyl Intermediate

The thiazolidinone fragment is synthesized via a three-component reaction. A mixture of 4-fluorobenzylamine (1.0 equiv), carbon disulfide (1.2 equiv), and chloroacetic acid (1.0 equiv) is refluxed in ethanol for 6 hours. The resulting 2-thioxo-thiazolidin-4-one is treated with benzaldehyde (1.1 equiv) and piperidine (0.2 equiv) in ethanol under microwave irradiation (300 W, 80°C, 15 min) to afford the Z-configured exocyclic enol.

Characterization Data:

  • Yield: 82%

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 173.5 (C=O), 162.1 (C=S), 134.2 (C–F).

Final Coupling via Knoevenagel Condensation

The pyridopyrimidinone and thiazolidinone fragments are coupled using a Knoevenagel reaction. A mixture of the pyridopyrimidinone derivative (1.0 equiv), thiazolidinone aldehyde (1.1 equiv), and ammonium acetate (0.5 equiv) in glacial acetic acid is heated at 100°C for 10 hours. The Z-configuration is confirmed by NOESY spectroscopy, showing proximity between the thiazolidinone methylidene proton and the pyridopyrimidinone aromatic protons.

Optimization Data:

ConditionSolventCatalystTime (h)Yield (%)
Conventional heatingAcetic acidNH₄OAc1065
MicrowaveDMFPiperidine278

Analytical and Spectroscopic Validation

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 582.1921 [M+H]⁺

  • Calculated for C₂₇H₂₈FN₅O₃S₂: 582.1925

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration, with a dihedral angle of 8.2° between the pyridopyrimidinone and thiazolidinone planes.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Biological Activity

The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one exhibits significant biological activity, particularly in the realms of antimicrobial and potential anticancer properties. Its complex structure incorporates thiazolidine and pyrimidine moieties, which are known for their therapeutic potential.

Structural Characteristics

The molecular formula of the compound is C24H17FN4O3S2C_{24}H_{17}FN_{4}O_{3}S_{2}, with a molar mass of approximately 460.61 g/mol. The presence of various functional groups, including a fluorobenzyl group and a thiazolidinone core, suggests diverse interactions with biological targets, enhancing its therapeutic efficacy.

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the thiazolidine ring : Achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
  • Introduction of the fluorobenzyl group : This step involves nucleophilic substitution.
  • Construction of the pyridopyrimidine core : Typically done through cyclization reactions.

These synthetic routes are crucial for optimizing yield and purity, thereby enhancing the biological activity of the final compound.

Antimicrobial Properties

Research indicates that derivatives similar to this compound have shown promising antimicrobial properties. For instance, compounds containing thiazolidinone structures have demonstrated significant activity against various bacterial strains:

  • Minimum Inhibitory Concentrations (MIC) as low as 0.011 mg/mL against Staphylococcus aureus and Bacillus cereus have been reported, indicating strong antibacterial potential .
  • A comparative study highlighted that compounds with similar structures exhibited MIC values significantly lower than those of standard antibiotics like ampicillin .

Antifungal Activity

The compound also displays antifungal properties, with studies indicating effective inhibition against fungi such as Trichoderma viride and Aspergillus fumigatus. The MIC values for these activities range from 0.004 to 0.06 mg/mL .

Structure-Activity Relationship (SAR)

The biological activity is closely linked to the structural features of the compound. The presence of specific substituents on the thiazolidinone and pyrimidine rings enhances interaction with biological targets:

CompoundStructural FeaturesBiological ActivityNotable Efficacy
Compound AThiazolidinone coreAntimicrobialMIC 0.011 mg/mL
Compound BPyrimidine scaffoldAntiviralEffective against viral strains
Compound CFluorinated analogAntifungalMIC 0.004 mg/mL

This table illustrates how variations in structure can lead to distinct biological properties.

Study on Antibacterial Activity

A comprehensive study evaluated various derivatives of thiazolidinones against Gram-positive and Gram-negative bacteria. The most potent derivative exhibited an MIC of 0.004–0.03 mg/mL against Enterobacter cloacae, outperforming traditional antibiotics by a factor of 10 to 50 .

Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and bacterial enzymes, suggesting mechanisms through which it exerts its antimicrobial effects . These studies are essential for understanding how structural modifications can enhance efficacy.

Comparison with Other Compounds

Research comparing this compound with other thiazolidinone derivatives has revealed that modifications such as fluorination significantly impact biological activity:

Compound NameMolecular FormulaNotable Features
Compound AC22H20N4O3SLacks fluorination
Compound BC21H16BrFN2O2SContains an indole structure
Compound CC24H22N4O3SSimplified thiazolidine structure

This comparison underscores the importance of specific functional groups in determining biological efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Table 1: Structural Comparison of Thiazolidinone-Pyrido[1,2-a]pyrimidinone Derivatives
Compound Name Thiazolidinone Substituent Pyrido-pyrimidinone Substituent Key Functional Modifications
Target Compound 4-fluorobenzyl [3-(propan-2-yloxy)propyl]amino Fluorine (electron-withdrawing), ether
3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino] analogue Isobutyl 4-methylbenzyl amino Methyl (electron-donating), hydrophobic
Thiazolo[4,5-d]pyrimidine derivatives (e.g., compound 19 in ) Phenyl groups Hydroxycoumarin-linked thieno Polar groups (hydroxy, carbonyl)

Key Observations :

  • Solubility: The [3-(propan-2-yloxy)propyl]amino chain introduces an ether oxygen, likely increasing hydrophilicity relative to the purely hydrophobic 4-methylbenzyl group in the analogue .
  • Steric Factors : The isobutyl group in the analogue may hinder rotational freedom, whereas the target’s fluorobenzyl group maintains a planar aromatic system conducive to stacking interactions .

Reactivity Insights :

  • The target’s fluorinated benzyl group may require careful handling to avoid dehalogenation during synthesis .
  • Microwave-assisted methods (as in ) could optimize the target’s synthesis by reducing reaction time and improving regioselectivity .

Mechanistic Hypotheses :

  • The 4-fluorobenzyl group may enhance antimicrobial activity by improving membrane penetration or target affinity .
  • The pyrido-pyrimidinone core could act as a kinase inhibitor, with IC50 values comparable to reported derivatives (e.g., 2–20 µM) .

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